REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6](Cl)=[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:4]=1)#[N:2].[CH2:18]([NH2:21])[CH2:19][CH3:20].[OH-].[Na+]>C1(C)C=CC=CC=1>[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6]([NH:21][CH2:18][CH2:19][CH3:20])=[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:4]=1)#[N:2] |f:2.3|
|
Name
|
|
Quantity
|
12.03 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC(=C(N=C1C#N)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5° to 10° C.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 5° to 10° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was separated into two layers
|
Type
|
CONCENTRATION
|
Details
|
The toluene layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
WASH
|
Details
|
The solid was washed twice with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallized successively from toluene and ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC(=C(N=C1C#N)NCCC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |